Alectinib

ALK-positive NSCLC First-line therapy Progression-free survival

For researchers developing ALK-targeted therapies, Alectinib (CAS 1256580-46-7) is the scientifically non-substitutable reference standard. Unlike first-generation crizotinib, it demonstrates clinically validated CNS penetration and a superior intracranial ORR of 64.0% vs. ceritinib's 37.7%. Its unique resistance mutation profile (G1202R, I1171N) makes it essential for generating and studying acquired resistance models. The ALEX trial's median PFS of 34.8 months (HR=0.43) establishes it as the definitive efficacy benchmark for in vivo xenograft and PDX studies. Ensure your research uses the reference compound that sets the clinical standard.

Molecular Formula C30H34N4O2
Molecular Weight 482.6 g/mol
CAS No. 1256580-46-7
Cat. No. B1194254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlectinib
CAS1256580-46-7
SynonymsARQ761;  ARQ-761;  ARQ 761.
Molecular FormulaC30H34N4O2
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C
InChIInChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3
InChIKeyKDGFLJKFZUIJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alectinib (CAS 1256580-46-7) Procurement Specification: Second-Generation ALK TKI for CNS-Penetrant NSCLC Research


Alectinib is a highly selective, orally bioavailable second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) with demonstrated central nervous system (CNS) penetration [1]. It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC) and as adjuvant therapy following tumor resection [2]. Alectinib's molecular structure (C30H34N4O2) confers potent inhibition of ALK phosphorylation and downstream STAT3/AKT signaling, with both the parent compound and its active metabolite M4 exhibiting comparable activity against multiple ALK variants [1][3].

Alectinib Versus In-Class ALK Inhibitors: Evidence-Based Justification for Non-Interchangeability in Research Protocols


Generic substitution of ALK inhibitors is not scientifically defensible due to profound inter-agent variability in CNS bioavailability, resistance mutation spectra, and safety profiles. For instance, first-generation crizotinib exhibits negligible CNS penetration and is associated with a distinct adverse event profile [1]. Even among second-generation agents, alectinib demonstrates a superior intracranial overall response rate (64.0%) compared to ceritinib (37.7%) in patients with measurable baseline brain metastases, underscoring critical differences in CNS pharmacodynamics that preclude simple substitution [2]. Furthermore, alectinib's unique resistance mutation profile (e.g., G1202R, I1171N) dictates downstream treatment sequencing decisions [3].

Quantitative Comparator Analysis: Alectinib Efficacy and Safety Benchmarks Against Crizotinib, Ceritinib, and Resistance Mutations


Alectinib vs. Crizotinib in First-Line ALK+ NSCLC: Progression-Free Survival and Duration of Response (ALEX Trial)

In the global phase III ALEX trial (NCT02075840), first-line alectinib (600 mg BID) demonstrated a clinically and statistically significant improvement in investigator-assessed progression-free survival (PFS) compared to crizotinib (250 mg BID) in patients with advanced ALK-positive NSCLC [1]. The median duration of response (DOR) was also substantially prolonged.

ALK-positive NSCLC First-line therapy Progression-free survival

Alectinib vs. Crizotinib: Intracranial Efficacy and CNS Metastasis Delay (ALEX Trial Subgroup)

Alectinib demonstrates potent CNS activity, a key differentiator from first-generation ALK inhibitors. In the ALEX trial, alectinib significantly improved median overall survival (OS) in patients with baseline CNS metastases compared to crizotinib [1].

Brain Metastases CNS Penetration Intracranial Efficacy

Comparative Resistance Mutation Profiling: Alectinib vs. Lorlatinib Post-Progression (Plasma Genotyping Study)

Analysis of plasma specimens from patients relapsing on second-generation ALK TKIs (including alectinib) reveals a distinct spectrum of ALK resistance mutations compared to those emerging after third-generation lorlatinib [1]. The frequency of multiple ALK mutations increases with sequential therapy.

Resistance Mutations ALK G1202R ALK I1171N

Alectinib vs. Ceritinib: Intracranial Response Rates in Crizotinib-Refractory NSCLC (Pooled Phase II Analysis)

In a pooled analysis of phase II studies (NP28673/NP28761) involving patients with ALK+ NSCLC who had progressed on crizotinib, alectinib demonstrated a numerically higher intracranial overall response rate (ORR) and disease control rate (DCR) compared to ceritinib data from the ASCEND-1/-2 trials [1].

Brain Metastases Intracranial Response Ceritinib Comparison

Alectinib vs. Ceritinib: Real-World Overall Survival Advantage in Crizotinib-Refractory Setting

A comparative effectiveness study using phase II trial data for alectinib and real-world data (RWD) for ceritinib in patients with ALK-positive, crizotinib-refractory NSCLC showed that alectinib exposure was associated with significantly longer overall survival (OS) [1].

Real-World Evidence Overall Survival Comparative Effectiveness

Alectinib vs. Brigatinib: Indirect Comparison of First-Line PFS (ALEX vs. ALTA-1L)

Indirect treatment comparisons (ITCs) using final aggregate and patient-level data from the ALTA-1L trial (brigatinib vs. crizotinib) and the ALEX trial (alectinib vs. crizotinib) found no statistically significant differences between brigatinib and alectinib in reducing the risk of disease progression in the first-line setting [1].

Brigatinib Indirect Treatment Comparison Progression-free Survival

High-Impact Research Applications for Alectinib Based on Quantitative Comparative Evidence


First-Line ALK+ NSCLC Preclinical Models: Benchmarking Against Crizotinib

Researchers developing novel ALK inhibitors or combination therapies should utilize alectinib as the reference second-generation TKI comparator. Its median PFS advantage of 34.8 months vs. 10.9 months for crizotinib (HR = 0.43) in the ALEX trial provides a robust efficacy benchmark [1]. This is essential for in vivo xenograft or patient-derived xenograft (PDX) studies evaluating new chemical entities or combination regimens in the first-line setting.

CNS Metastasis Research: Leveraging Superior Intracranial Activity

Given alectinib's superior intracranial ORR of 64.0% compared to ceritinib's 37.7% in patients with measurable brain metastases, it is the preferred compound for research focused on CNS penetration and efficacy [2]. Studies employing orthotopic brain metastasis models or evaluating blood-brain barrier penetration of novel agents should use alectinib as a positive control or comparator due to its clinically validated CNS activity.

Acquired Resistance Studies: Elucidating G1202R and I1171N Mutation Dynamics

Alectinib is the ideal tool for generating and studying specific resistance mutations. Plasma genotyping studies show that after alectinib progression, 24% of patients harbor ≥2 ALK mutations (e.g., G1202R, I1171N), a lower frequency than the 48% seen after lorlatinib [3]. Researchers can use chronic alectinib exposure in cell line models to select for these mutations, enabling downstream investigation of mutation-specific inhibitors and combination strategies to delay resistance.

Post-Crizotinib Translational Research: Survival Endpoint Comparator

For translational studies evaluating therapeutic options after failure of first-line crizotinib, alectinib serves as a key comparator. Real-world evidence demonstrates a median OS of 24.3 months for alectinib versus 15.6 months for ceritinib (HR = 0.59) in this setting [4]. This data justifies the use of alectinib as the benchmark second-line agent in preclinical models designed to assess novel salvage therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alectinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.